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Compound of Interest

Compound Name: 2,6-Difluoromandelic acid

Cat. No.: B1297448 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known properties of 2,6-
Difluoromandelic acid and outlines a detailed framework for its theoretical investigation.

Given the limited specific theoretical studies on this compound, this document serves as a

foundational resource, proposing a robust computational methodology based on established

practices for similar molecules.

Physicochemical and Spectroscopic Data
Quantitative data for 2,6-Difluoromandelic acid is sparse in the literature. The following table

summarizes the available information, which can serve as a benchmark for theoretical

calculations.

Property Value Source

Molecular Formula C₈H₆F₂O₃ NIST[1]

Molecular Weight 188.1282 g/mol NIST[1]

CAS Registry Number 207981-50-8 NIST[1]

Spectroscopic Data:
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Spectrum Type Availability Source

Infrared (IR) Spectrum Available NIST[1]

Mass Spectrum (EI) Available NIST[1]

Proposed Theoretical Investigation Workflow
A thorough theoretical study of 2,6-Difluoromandelic acid would provide valuable insights into

its electronic structure, reactivity, and potential as a pharmacological agent. The following

workflow, based on methodologies applied to mandelic acid and its derivatives, is proposed.[2]

[3]
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Proposed Theoretical Study Workflow for 2,6-Difluoromandelic Acid

Geometry Optimization

Frequency Analysis

Confirm minimum energy

Electronic Properties Calculation

Vibrational modes

Spectroscopic Properties Simulation

Electronic transitions

Reactivity Descriptors Calculation

Chemical potential, Hardness

Data Analysis and Interpretation

Compare with experimental data Predict reactivity
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Workflow for Spectroscopic Analysis

Experimental Data
(IR, Mass Spec)

Comparison and Assignment

Theoretical Calculation
(DFT: B3LYP/6-311++G(d,p))

Simulated Spectra
(IR, Raman, NMR)

Predicts

Structural Validation

Validates

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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